Cas no 19281-11-9 (N,N-Diethyl-3-nitrobenzeneacetamide)

N,N-Diethyl-3-nitrobenzeneacetamide is a nitro-substituted aromatic amide compound with the molecular formula C₁₂H₁₆N₂O₃. It features a benzene ring functionalized with a nitro group at the meta position and an acetamide moiety with diethyl substituents on the nitrogen. This structure confers stability and reactivity, making it useful as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The nitro group enhances electrophilic properties, facilitating further chemical modifications. Its well-defined purity and consistent composition ensure reliable performance in research and industrial applications. The compound is typically handled under controlled conditions due to its potential sensitivity to heat and light.
N,N-Diethyl-3-nitrobenzeneacetamide structure
19281-11-9 structure
Product Name:N,N-Diethyl-3-nitrobenzeneacetamide
CAS No:19281-11-9
MF:C12H16N2O3
MW:236.267043113708
CID:2083799
PubChem ID:23247940
Update Time:2025-06-15

N,N-Diethyl-3-nitrobenzeneacetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-Diethyl-3-nitrobenzeneacetamide
    • N,N-diethyl-2-(3-nitrophenyl)acetamide
    • N,N-Diethyl-2-(M-nitrophenyl)acetaMide
    • 19281-11-9
    • 3-nitro-N,N-diethylphenylacetamide
    • DB-265949
    • J-012476
    • N,N-Diethyl-3-nitrobenzeneacetamide;
    • DTXSID70631522
    • DTXCID40582274
    • Inchi: 1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3
    • InChI Key: HFSQKWOCPGQJCY-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=C(C=1)[N+](=O)[O-])N(CC)CC

Computed Properties

  • Exact Mass: 236.11600
  • Monoisotopic Mass: 236.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • PSA: 66.13000
  • LogP: 2.52890

N,N-Diethyl-3-nitrobenzeneacetamide Pricemore >>

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Additional information on N,N-Diethyl-3-nitrobenzeneacetamide

Professional Introduction to N,N-Diethyl-3-nitrobenzeneacetamide (CAS No. 19281-11-9)

N,N-Diethyl-3-nitrobenzeneacetamide, a compound with the chemical formula C11H13NO3, is a significant molecule in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 19281-11-9, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both nitro and amide functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.

The structural motif of N,N-Diethyl-3-nitrobenzeneacetamide consists of a benzene ring substituted with a nitro group at the 3-position and an acetamide moiety at the opposite end. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in drug design. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, while the acetamide group can participate in hydrogen bonding interactions, making it a valuable scaffold for developing new therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in N,N-Diethyl-3-nitrobenzeneacetamide can be reduced to an amine, which is a common strategy in medicinal chemistry for enhancing bioavailability and metabolic stability. This transformation has been studied extensively in the context of developing novel antimicrobial and anti-inflammatory agents. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in bacterial pathogenesis.

Moreover, the acetamide moiety in this compound provides a site for further functionalization, allowing chemists to tailor its properties for specific biological targets. Acetamides are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. By incorporating N,N-Diethyl-3-nitrobenzeneacetamide into drug candidates, scientists aim to leverage these properties to develop more effective treatments for various diseases.

The synthesis of N,N-Diethyl-3-nitrobenzeneacetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of ethyl benzene followed by acetylation of the resulting intermediate. Advanced techniques such as catalytic hydrogenation have also been employed to improve the efficiency of these processes. The availability of reliable synthetic methods is crucial for facilitating further research and development based on this compound.

Recent studies have highlighted the importance of understanding the metabolic fate of nitroaromatic compounds like N,N-Diethyl-3-nitrobenzeneacetamide. Metabolism studies reveal that these compounds can undergo reduction, hydrolysis, and conjugation reactions in vivo, leading to various active or inactive metabolites. These insights are essential for predicting drug efficacy and safety profiles. Additionally, computational modeling has been used to predict the binding affinity of this compound to target proteins, providing valuable information for structure-activity relationship studies.

The role of N,N-Diethyl-3-nitrobenzeneacetamide in drug discovery extends beyond its use as an intermediate. It has been explored as a lead compound in several high-throughput screening campaigns aimed at identifying new bioactive molecules. Its unique structural features make it a promising candidate for developing drugs with novel mechanisms of action. For example, researchers have screened derivatives of this compound for their ability to modulate neurotransmitter receptors, which could have implications in treating neurological disorders.

In conclusion, N,N-Diethyl-3-nitrobenzeneacetamide (CAS No. 19281-11-9) is a versatile and intriguing molecule with significant potential in pharmaceutical research. Its structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. Ongoing research continues to uncover new applications and insights into its pharmacological properties, reinforcing its importance in the field of medicinal chemistry.

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